(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H12F3N3O4 and its molecular weight is 379.295. The purity is usually 95%.
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Scientific Research Applications
Photochemical Reactions
The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, involving the compound , has been studied to yield cycloadducts and acylfuran derivatives through a novel photo-induced acylation pathway. This process highlights the utility of such compounds in synthesizing heterocyclic structures via photochemistry, potentially useful in material science and pharmacology (Tsuge, Oe, & Tashiro, 1973).
Aza-Piancatelli Rearrangement
The compound's involvement in the aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives underlines its importance in organic synthesis. This method provides a strategic approach to constructing complex and pharmacologically relevant structures efficiently (Reddy et al., 2012).
Synthesis of Perfluoroalkyl-1,2,4-Oxadiazoles
A photochemical methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, involving the compound, has been described. This showcases the chemical's role in generating fluorinated heterocycles, which are valuable in medicinal chemistry and materials science for their unique properties (Buscemi, Pace, & Vivona, 2000).
Microwave-Assisted Synthesis
The compound's derivatives have been synthesized using microwave irradiation, leading to potent anti-inflammatory and antibacterial agents. This indicates its potential as a core structure for developing new therapeutic agents, with efficient synthesis methods enhancing the drug discovery process (Ravula et al., 2016).
Protein Tyrosine Kinase Inhibition
Furan-2-yl(phenyl)methanone derivatives, related to the compound , have been synthesized and shown to exhibit promising protein tyrosine kinase inhibitory activity. This underscores the potential therapeutic applications of such compounds in targeting kinases involved in cancer and other diseases (Zheng et al., 2011).
Mechanism of Action
Mode of action
The mode of action would depend on the specific biological target(s) of the compound. For instance, it could act as an inhibitor, activator, or modulator of its target(s). The oxadiazole ring is a common motif in medicinal chemistry and is known for its ability to form hydrogen bonds, which could be important for target binding .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. For instance, the presence of the trifluoromethoxy group could potentially enhance the metabolic stability of the compound .
Properties
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4/c18-17(19,20)26-12-5-3-10(4-6-12)16(24)23-8-11(9-23)15-21-14(22-27-15)13-2-1-7-25-13/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJPXVJEGQFEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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